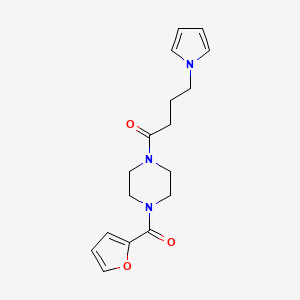

1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Description

The compound 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one features a piperazine core substituted with a furan-2-carbonyl group at the 4-position and a 1H-pyrrol-1-yl moiety at the terminal carbon of the butan-1-one chain. This structure combines aromatic heterocycles (furan and pyrrole) with a piperazine scaffold, a design common in medicinal chemistry for modulating receptor binding and pharmacokinetic properties. The furan group introduces electron-withdrawing effects, while the pyrrole may enhance solubility due to its nitrogen lone pairs.

Properties

IUPAC Name |

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c21-16(6-3-9-18-7-1-2-8-18)19-10-12-20(13-11-19)17(22)15-5-4-14-23-15/h1-2,4-5,7-8,14H,3,6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURBQVSQPUTGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCCN2C=CC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

Nucleophilic substitution: The furan-2-carbonyl chloride can then react with piperazine to form 4-(furan-2-carbonyl)piperazine.

Alkylation: The resulting compound can be alkylated with 4-bromobutan-1-one to introduce the butanone moiety.

Formation of the pyrrole ring: Finally, the compound can undergo a cyclization reaction with pyrrole to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to speed up the reactions.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.

Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carbonyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potentially as a lead compound for drug development.

Industry: In the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound belongs to a class of arylpiperazine derivatives with a butan-1-one linker. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Analogs

Electronic and Steric Effects

- Target Compound vs. Compound 5 : The trifluoromethyl group in Compound 5 enhances metabolic stability and hydrophobic interactions, whereas the furan in the target compound may reduce basicity of the piperazine nitrogen due to electron withdrawal. The pyrrole substituent likely improves aqueous solubility compared to Compound 5’s pyrazole .

- Target Compound vs. In contrast, the furan in the target compound offers moderate electron withdrawal with reduced steric bulk .

- Target Compound vs. 1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one : The methoxy group in the latter increases electron density on the phenyl ring, which may enhance π-π stacking but reduce metabolic stability compared to the furan-carbonyl group .

Physicochemical Properties (Inferred)

Table 2: Property Comparison

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural trends from analogs suggest:

- Pyrrole vs. Thiophene/CF₃ : The pyrrole’s hydrogen-bonding capacity may improve target engagement compared to thiophene or CF₃-substituted analogs.

- Furan vs. Nitro/Methoxy : The furan’s balance of electron withdrawal and moderate steric bulk could optimize receptor affinity compared to strongly electron-withdrawing (nitro) or donating (methoxy) groups .

Biological Activity

1-(4-(Furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines furan, piperazine, and pyrrole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is . Its structure includes:

- A furan ring, contributing to its reactivity and interaction with biological targets.

- A piperazine moiety, often associated with central nervous system activity.

- A pyrrole ring, known for its role in various biological processes.

Anticancer Properties

Research has indicated that compounds containing furan and piperazine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets.

Antimicrobial Activity

The presence of the furan and piperazine rings in the structure suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi. This activity may be attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Neuropharmacological Effects

Piperazine derivatives are well-documented for their neuropharmacological effects. Preliminary studies suggest that 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one may influence neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression.

Research Findings

A review of available literature reveals several key findings regarding the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of piperazine derivatives, it was found that compounds structurally similar to 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one exhibited IC50 values below 10 µM against MCF-7 breast cancer cells. This suggests a potent ability to inhibit cell growth and induce apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of furan-containing compounds demonstrated that derivatives showed significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This highlights the potential application of such compounds in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.